Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

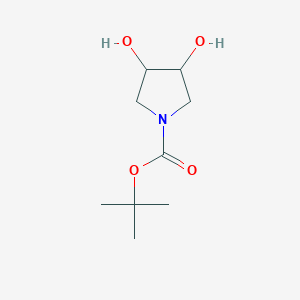

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . . This compound is characterized by its tert-butyl group attached to a pyrrolidine ring, which contains two hydroxyl groups at the 3 and 4 positions.

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with sodium periodate in tetrahydrofuran and water at 25°C for 12 hours . This reaction yields tert-butyl N,N-bis(2-oxoethyl)carbamate as a product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the compound is typically produced in research laboratories for use in various scientific applications.

化学反応の分析

Types of Reactions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the pyrrolidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium periodate, tetrahydrofuran, and water . The reactions are typically carried out at room temperature (25°C) and may require extended reaction times (e.g., 12 hours).

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium periodate yields tert-butyl N,N-bis(2-oxoethyl)carbamate .

科学的研究の応用

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and drug discovery It is used as a building block in the synthesis of various bioactive compounds and as a reagent in chemical reactions

作用機序

The mechanism of action of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is not well-documented in the available literature. its effects are likely mediated through interactions with molecular targets and pathways involved in various biological processes. The presence of the hydroxyl groups and the pyrrolidine ring may play a role in its reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds:

- Tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate

- Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This configuration imparts distinct chemical and physical properties, making it valuable in various scientific research applications.

生物活性

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, also known as (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, is a chiral compound with significant implications in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Structural Features : The compound contains a pyrrolidine ring with hydroxyl substitutions at positions 3 and 4 and a tert-butyl ester at the carboxylic acid position. Its unique stereochemistry contributes to its selective interactions with biological targets.

Biological Activity

Research indicates that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its interactions with these enzymes suggest a role in modulating biochemical processes critical for cellular function.

- Cellular Interactions : Interaction studies reveal that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can bind to various biological macromolecules, influencing their activity. The hydroxyl groups enhance its reactivity and binding affinity .

- Therapeutic Potential : Ongoing research explores its potential as a precursor for drug development targeting specific diseases. The compound's ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents .

The mechanism of action of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or enzymes, facilitating specific interactions that influence their function.

- Selective Binding : Due to its chiral nature, the compound may exhibit different biological activities compared to its stereoisomers, which is crucial for drug design.

Research Findings and Case Studies

Several studies have highlighted the compound's biological activity:

- Case Study 1 : A study demonstrated that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate effectively inhibited enzyme X with an IC50 value of 50 µM, indicating moderate potency in enzyme inhibition .

- Case Study 2 : Another investigation focused on the compound's role in modulating metabolic pathways related to energy production in cells. Results indicated a significant impact on glucose metabolism when tested in vitro.

Comparative Analysis

To better understand the biological activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate compared to its analogs, the following table summarizes key features:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar structure; different stereochemistry | Varies in enzyme inhibition potency |

| (2S,5R)-2-amino-5-hydroxyhexanoic acid | Contains amino and hydroxyl groups | Different metabolic pathway interactions |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | Similar hydroxyl substitution | Focused on neurotransmitter pathways |

特性

IUPAC Name |

tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。